Methyl 4-methoxythiophene-3-carboxylate
Overview
Description
Methyl 4-methoxythiophene-3-carboxylate (M4MTC) is a compound derived from thiophene, a five-membered sulfur-containing heterocyclic compound. It is a common monomer used in the synthesis of polymers, and is used as a building block for various organic materials. M4MTC has been studied for its potential applications in various fields, such as organic electronics, energy storage, and drug delivery.
Scientific Research Applications
Chemical Synthesis and Mechanisms
Methyl 4-methoxythiophene-3-carboxylate is involved in various chemical synthesis processes and reactions. For instance, Hromatka, Binder, and Eichinger (1973) described its use in the Dieckmann-reaction to produce methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing its utility in organic synthesis mechanisms (Hromatka, O., Binder, D., & Eichinger, K., 1973). Additionally, Abbott et al. (1974) demonstrated its application in the rearrangement of a Diels–Alder adduct of a furan, revealing its versatility in complex organic reactions (Abbott, P. J., Acheson, R., Flowerday, R. F., & Brown, G. W., 1974).
Anticancer Activity
Gulipalli et al. (2017) explored the design and synthesis of thiophene derivatives from methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, highlighting its potential as a potent tyrosine phosphatase 1B inhibitor with anticancer activity. Their in vitro evaluation showed significant inhibitory activity against PTP1B and remarkable cytotoxic activity against certain cancer cell lines (Gulipalli, K. C., Bodige, S., Ravula, P., Endoori, S., Vanaja, G., Suresh babu, G., Narendra Sharath Chandra, J., & Seelam, N., 2017).
Electronic Industry Applications
Borghese, Geldhof, and Antoine (2006) reported on the direct regioselective C-H arylation of 3-methoxythiophene, a process that aids in the creation of new synthetic organic materials for the electronic industry. This innovative methodology is significant for the production of oligothiophenes, which are important in the electronics sector (Borghese, A., Geldhof, G., & Antoine, L., 2006).
Polymer Synthesis
In the field of polymer synthesis, Dian, Barbey, and Decroix (1986) demonstrated the electrochemical synthesis of polythiophenes and polyselenophenes, utilizing 3-methoxythiophene as a precursor. This synthesis results in polymers with electrical conductivity, showcasing the compound's utility in creating conductive materials (Dian, G., Barbey, G., & Decroix, B., 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-methoxythiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVVUILGDRRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380889 | |
Record name | methyl 4-methoxythiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-22-4 | |
Record name | methyl 4-methoxythiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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